
Lasofoxifene Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasofoxifene Sulfate is a nonsteroidal selective estrogen receptor modulator (SERM) marketed under the brand name Fablyn. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women. This compound has shown significant promise in reducing the incidence of estrogen receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lasofoxifene involves a Lewis acid-mediated three-component coupling reaction. The reaction includes 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). This one-pot coupling reaction produces a 3,4,4-triaryl-1-butene intermediate, which undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part. The migration of the double bond results in the formation of Lasofoxifene .
Industrial Production Methods
Industrial production of Lasofoxifene Sulfate follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lasofoxifene Sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Lasofoxifene Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors in various tissues.
Medicine: Used in clinical trials for the prevention and treatment of osteoporosis, vaginal atrophy, and breast cancer.
Industry: Employed in the development of new pharmaceuticals targeting estrogen receptors
Mechanism of Action
Lasofoxifene Sulfate exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts through the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system. It also stimulates osteoblast activity, promoting bone formation .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis and breast cancer.
Nafoxidine: Similar in structure and function to Lasofoxifene
Uniqueness
Lasofoxifene Sulfate stands out due to its higher affinity for estrogen receptors and its significant reduction in breast cancer incidence compared to other SERMs. It also has improved oral bioavailability, making it more effective in clinical applications .
Properties
Molecular Formula |
C28H31NO5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32) |
InChI Key |
NXQINUGCNDMKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


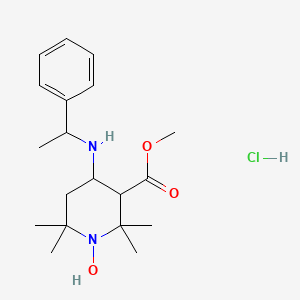
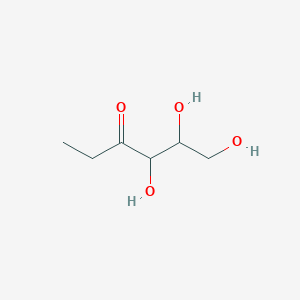
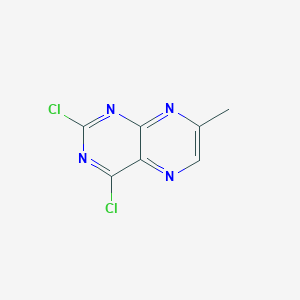
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)
![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
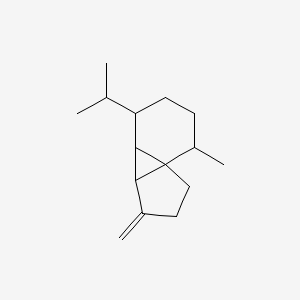
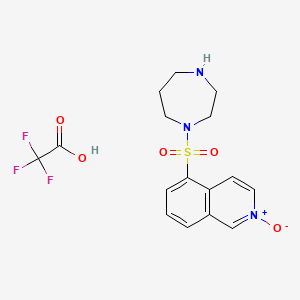
![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
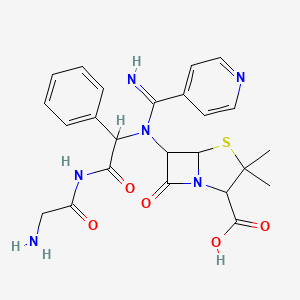
![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)
